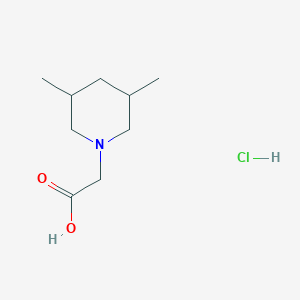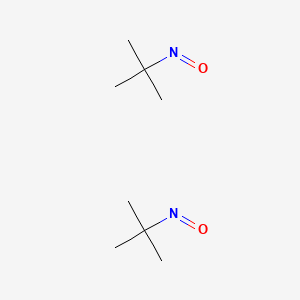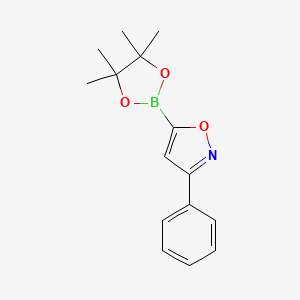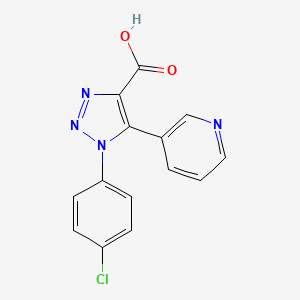
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride
Descripción general
Descripción
N-Methyl-1-naphthalenemethylamine hydrochloride is a compound that has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .
Synthesis Analysis
The synthesis of similar compounds often involves nitrations, hydrogenations, and hydrolysis . For example, naphthalene can be nitrated to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds like N-Methyl-1-naphthalenemethylamine hydrochloride includes a naphthalene ring attached to an amine group .Chemical Reactions Analysis
Compounds like these typically undergo reactions typical of naphthylamine and primary amines, such as diazotation . They can also act as bidentate ligands to give several coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 1-Naphthol, an organic compound with the formula C10H7OH, is a fluorescent white solid . It differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .Aplicaciones Científicas De Investigación
Dental Composite Development
Research has explored the mechanical properties of flowable dental composites containing certain antibacterial compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. The study found that while the addition of such compounds can enhance the antibacterial properties of the composites, it also significantly decreases their compressive strengths, which may limit their use in dental applications (Abaszadeh & Mohammadzadeh, 2020).
Environmental Monitoring
In the context of environmental health, compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride have been used as markers for exposure to polycyclic aromatic hydrocarbons (PAHs). For instance, a study used headspace solid phase microextraction and gas chromatography-mass spectrometry to measure surrogate PAHs in the urine of coke oven workers, with naphthalene being one of the surrogate PAHs measured (Waidyanatha et al., 2003).
Synthesis of Isoxazolone Derivatives
Isoxazolone derivatives, which have significant biological and medicinal properties, can be synthesized using compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. These derivatives are considered excellent intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations (Laroum et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
4-naphthalen-1-yl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGUMVGFXXUSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)






![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)

![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)

